molecular formula C18H28N4O B10871046 2,4-di-tert-butyl-6-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol

2,4-di-tert-butyl-6-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10871046
M. Wt: 316.4 g/mol
InChI Key: IRZNKFYTWUJPHA-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of tert-butyl groups, a hydroxybenzaldehyde moiety, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE typically involves the condensation of 3,5-di(tert-butyl)-2-hydroxybenzaldehyde with 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3,5-di(tert-butyl)-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of substituted benzaldehyde or imidazole derivatives.

Scientific Research Applications

3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells. Additionally, the compound’s ability to chelate metal ions can inhibit the activity of metalloenzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE: Lacks the imidazole ring, making it less versatile in biological applications.

    1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE: Lacks the hydroxybenzaldehyde moiety, reducing its potential for coordination chemistry.

Uniqueness

3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE is unique due to the presence of both the hydroxybenzaldehyde and imidazole moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H28N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C18H28N4O/c1-17(2,3)13-9-12(11-21-22-16-19-7-8-20-16)15(23)14(10-13)18(4,5)6/h9-11,23H,7-8H2,1-6H3,(H2,19,20,22)/b21-11+

InChI Key

IRZNKFYTWUJPHA-SRZZPIQSSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)/C=N/NC2=NCCN2

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NNC2=NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.